1,1-Dicyclopropylpropan-1-ol 1,1-Dicyclopropylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 18729-53-8
VCID: VC8411742
InChI: InChI=1S/C9H16O/c1-2-9(10,7-3-4-7)8-5-6-8/h7-8,10H,2-6H2,1H3
SMILES: CCC(C1CC1)(C2CC2)O
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

1,1-Dicyclopropylpropan-1-ol

CAS No.: 18729-53-8

Cat. No.: VC8411742

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dicyclopropylpropan-1-ol - 18729-53-8

Specification

CAS No. 18729-53-8
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name 1,1-dicyclopropylpropan-1-ol
Standard InChI InChI=1S/C9H16O/c1-2-9(10,7-3-4-7)8-5-6-8/h7-8,10H,2-6H2,1H3
Standard InChI Key HNYGTVORZJCAIQ-UHFFFAOYSA-N
SMILES CCC(C1CC1)(C2CC2)O
Canonical SMILES CCC(C1CC1)(C2CC2)O

Introduction

1,1-Dicyclopropylpropan-1-ol is a chemical compound that belongs to the class of alcohols, specifically featuring two cyclopropyl groups attached to a propanol backbone. Despite the lack of extensive literature directly focused on this compound, its structure and properties can be inferred from related compounds and general principles of organic chemistry.

Synthesis Methods

The synthesis of 1,1-Dicyclopropylpropan-1-ol could involve several organic chemistry techniques, such as:

  • Cyclopropanation Reactions: These reactions introduce cyclopropyl groups into organic molecules. Starting materials might include propanal or propanol derivatives, which undergo cyclopropanation with suitable reagents like diazomethane or other cyclopropanating agents.

  • Alkylation Reactions: Another approach could involve the alkylation of a propanol backbone with cyclopropylmethyl halides or similar reagents.

Chemical Reactions and Applications

1,1-Dicyclopropylpropan-1-ol, like other alcohols, can participate in various chemical reactions:

  • Oxidation: It can be oxidized to form the corresponding carbonyl compounds using reagents such as chromium trioxide or potassium permanganate.

  • Substitution Reactions: The hydroxyl group can be replaced by other functional groups through substitution reactions.

Biological and Medicinal Applications

While specific biological activities of 1,1-Dicyclopropylpropan-1-ol are not well-documented, compounds with cyclopropyl groups often exhibit increased metabolic stability due to their conformational rigidity, which can lead to prolonged biological activity. This property makes them interesting candidates for drug development.

Research Findings and Future Directions

Given the limited direct research on 1,1-Dicyclopropylpropan-1-ol, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in medicinal chemistry.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightApplications
1,1-Dicyclopropylpropan-1-olC9H16OApprox. 140 g/molPotential in medicinal chemistry
3-Amino-1,1-dicyclopropylpropan-1-olC9H17NO155.24 g/molDrug development, organic synthesis
(1R)-1-Cyclopropylpropan-1-olC6H12O100.16 g/molDrug development, chiral synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator